molecular formula C9H9NO4 B1267552 2-[(Methoxycarbonyl)amino]benzoic acid CAS No. 6268-38-8

2-[(Methoxycarbonyl)amino]benzoic acid

Cat. No.: B1267552
CAS No.: 6268-38-8
M. Wt: 195.17 g/mol
InChI Key: VRBXNTUDJOJJDK-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)amino]benzoic acid (CAS 6268-38-8) is a white, crystalline organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It serves as a versatile synthetic intermediate and valuable building block in organic synthesis, particularly in the research and development of novel pharmaceutical products and agricultural chemicals . Researchers utilize this compound as a precursor in the creation of more complex molecular entities. Its structure, featuring both a carboxylic acid and a methoxycarbonyl-protected amine functional group, makes it a suitable substrate for studying specific chemical transformations. For instance, related alkoxycarbonylamino benzoic acid derivatives have been investigated for their potential biological activity as prostaglandin receptor antagonists in patent literature . The compound has a calculated density of 1.38 g/cm³, a boiling point of 297.3°C at 760 mmHg, and a flash point of 133.6°C . It is reported to be soluble in both water and ethanol . Proper handling procedures should be observed; consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXNTUDJOJJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284214
Record name N-Methyl N-carboxyanthranilate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-38-8
Record name NSC36249
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36249
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl N-carboxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxycarbonyl Amino Benzoic Acid and Analogues

Direct Functionalization Approaches to N-Methoxycarbonyl Aminobenzoic Acids

Direct functionalization strategies are often the most straightforward methods for the preparation of 2-[(methoxycarbonyl)amino]benzoic acid. These routes typically begin with 2-aminobenzoic acid (anthranilic acid), a commercially available and relatively inexpensive starting material. nih.govresearchgate.nethmdb.ca

Acylation of 2-Aminobenzoic Acid Derivatives

The most common and direct synthesis of this compound involves the N-acylation of 2-aminobenzoic acid. This reaction is typically carried out using methyl chloroformate as the acylating agent. The process generally involves the deprotonation of the amino group with a suitable base to enhance its nucleophilicity, followed by the addition of methyl chloroformate.

The reaction is often performed in a basic aqueous solution or in a biphasic system with an organic solvent like dichloromethane (B109758) or diethyl ether. The choice of base is crucial to ensure the selective acylation of the more nucleophilic amino group over the carboxylate. Common bases include sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine (B128534) or N-methylmorpholine. google.com The reaction is typically exothermic and requires cooling to control the reaction rate and minimize side reactions. After the acylation is complete, the reaction mixture is acidified to precipitate the desired product, which can then be isolated by filtration and purified by recrystallization.

An analogous procedure is the acylation of p-aminobenzoic acid with ethyl chloroformate, which has been described in the literature and serves as a good model for the synthesis of the ortho-isomer. google.com This highlights the general applicability of this method for various isomers of aminobenzoic acid. Similarly, the reaction of 2-aminobenzoic acid with acetic anhydride (B1165640) to form 2-(N-acetylamino)benzoic acid demonstrates a comparable acylation process. webassign.net

Table 1: Representative Reaction Conditions for Acylation of Aminobenzoic Acids

Starting MaterialAcylating AgentBaseSolventTypical Conditions
2-Aminobenzoic acidMethyl chloroformateSodium hydroxideWater/Dichloromethane0-10 °C, followed by acidification
p-Aminobenzoic acidEthyl chloroformateN-MethylmorpholineTetrahydrofuran-15 °C to 5 °C
2-Aminobenzoic acidAcetic anhydrideNone (reagent as solvent)Acetic anhydrideGentle boiling

Alternative N-Protection and Functionalization Strategies

While the methoxycarbonyl group is a common N-protecting group, other carbamate-based protecting groups are also frequently employed in the synthesis of aminobenzoic acid derivatives. These alternatives can offer different deprotection conditions, which is crucial in multi-step syntheses.

A widely used alternative is the tert-butyloxycarbonyl (Boc) group. The synthesis of N-Boc-2-aminobenzoic acid is typically achieved by reacting 2-aminobenzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine in a suitable solvent like dioxane or tetrahydrofuran. sigmaaldrich.comchemimpex.com The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid. rsc.org

Another common N-protecting group is the benzyloxycarbonyl (Cbz) group. The synthesis of N-Cbz-2-aminobenzoic acid involves the reaction of 2-aminobenzoic acid with benzyl (B1604629) chloroformate under Schotten-Baumann conditions, typically using an aqueous base like sodium carbonate. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. The use of N-Cbz protected aminocyclopentanecarboxylic acid has been reported, showcasing its utility in similar systems. acs.org

Table 2: Common N-Protecting Groups for 2-Aminobenzoic Acid

Protecting GroupReagentTypical Deprotection Conditions
Methoxycarbonyl (Moc)Methyl chloroformateSaponification (e.g., NaOH)
tert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonateAcidolysis (e.g., TFA, HCl)
Benzyloxycarbonyl (Cbz)Benzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)

Exploration of Isomer-Specific Synthetic Pathways (e.g., Distinction from para-Methoxycarbonyl isomers)

The synthesis of specific isomers of (methoxycarbonyl)aminobenzoic acid requires careful consideration of the directing effects of the substituents on the aromatic ring. The electronic and steric differences between the ortho and para positions influence the reactivity and the choice of synthetic strategy.

The synthesis of this compound starts from 2-aminobenzoic acid, where the amino and carboxyl groups are in an ortho relationship. ymdb.ca In contrast, the synthesis of the para-isomer, 4-[(methoxycarbonyl)amino]benzoic acid, starts from 4-aminobenzoic acid (PABA). mdpi.com While the general acylation methodology is similar for both isomers, the reactivity of the starting materials and the properties of the products can differ.

The ortho-position in 2-aminobenzoic acid is more sterically hindered than the para-position in 4-aminobenzoic acid, which can sometimes necessitate more forcing reaction conditions for the acylation to proceed efficiently. Furthermore, the presence of the amino and carboxyl groups in close proximity in the ortho-isomer can lead to intramolecular interactions, such as hydrogen bonding, which can influence its physical and chemical properties compared to the para-isomer where the functional groups are further apart. researchgate.net

In multi-step syntheses starting from substituted benzenes, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of the introduction of the amino and carboxyl groups, thus dictating whether the ortho or para isomer is formed. For example, the nitration of toluene, a key step in some synthetic routes, yields a mixture of ortho and para isomers, which would need to be separated to obtain the desired starting material for either the ortho- or para-aminobenzoic acid derivative.

Table 3: Comparison of Synthetic Starting Points for Ortho vs. Para Isomers

IsomerCommon Starting MaterialKey Structural Feature
This compound2-Aminobenzoic acid (Anthranilic acid)Ortho-substituted benzene (B151609) ring
4-[(Methoxycarbonyl)amino]benzoic acid4-Aminobenzoic acid (PABA)Para-substituted benzene ring

Advanced Synthetic Strategies and Catalytic Approaches

The synthesis of this compound and its analogues has been significantly advanced through the development of sophisticated catalytic methods. These strategies offer improvements in efficiency, selectivity, and substrate scope over classical synthetic routes.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for the formation of C-N and C-C bonds, which are central to the synthesis of N-acyl anthranilic acid derivatives. Various metals, including palladium, copper, silver, iron, and rhodium, have been successfully employed.

Palladium (Pd): Palladium-catalyzed reactions are among the most versatile methods. One key approach is the carbonylation of aniline (B41778) derivatives. For instance, N-acetylanthranilic acid can be synthesized from 2-bromoacetanilide via palladium-catalyzed carbonylation using carbon monoxide. wikipedia.org This methodology has been extended to the synthesis of a wide range of N-acylguanidines through a one-pot multicomponent carbonylation/amination reaction, starting from aryl halides. nih.gov Furthermore, palladium catalysis is effective for creating N-acylsulfonamides, which are important bioisosteres of carboxylic acids, through the carbonylative coupling of sulfonyl azides and electron-rich heterocycles. acs.org In the context of aminocarbonylation, palladium catalysts, often in conjunction with phosphine (B1218219) ligands like PPh₃ or Xantphos, have been used to synthesize various N-acylnortropane derivatives from iodoalkenes and iodo(hetero)arenes. nih.gov

Copper (Cu): Copper-catalyzed amination, a modern iteration of the classic Ullmann reaction, is a widely used method for synthesizing N-aryl anthranilic acid derivatives. researchgate.net This approach allows for the chemo- and regioselective cross-coupling of 2-chlorobenzoic acids with various aniline derivatives, eliminating the need for protecting the carboxylic acid group. nih.govnih.gov The reaction proceeds effectively with both electron-rich and electron-deficient substrates and can accommodate sterically hindered anilines. nih.govnih.gov Various copper sources can be used, including copper powder, copper(I) iodide, and copper(II) acetate, often in combination with ligands to improve efficiency. researchgate.netresearchgate.net The protocol is also effective for the amination of 2-bromobenzoic acids with both aliphatic and aromatic amines. organic-chemistry.org

Silver (Ag): A practical synthesis of N-acyl anthranilic acids has been developed using silver catalysis. This method involves the reaction of readily available anthranils with a broad range of carboxylic acids, including sterically demanding ones. nih.gov The reaction proceeds through a silver-catalyzed generation of an imino-ketene intermediate. nih.gov

Iron (Fe): Iron, being an earth-abundant and less toxic metal, has emerged as a promising catalyst. Iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines can produce anthranilic acid derivatives in high yields. nih.gov This reaction operates via an iron-catalyzed C-H activation mechanism, where the choice of directing group and diphosphine ligand is crucial for achieving high selectivity. nih.gov

Rhodium (Rh): Rhodium catalysts are particularly effective in C-H activation reactions. Rhodium(III)-catalyzed triple C-H bond activation has been utilized to synthesize complex polycyclic scaffolds like naphtho[1,8-bc]pyrans from aryl enaminones and internal alkynes. researchgate.net Mechanistic studies on rhodium-catalyzed acylnitrene transfer have provided insights into C-H amidation, suggesting a concerted C-H insertion mechanism. youtube.com

Table 1: Overview of Transition Metal-Catalyzed Syntheses of Anthranilic Acid Analogues

Metal CatalystReaction TypeStarting MaterialsKey FeaturesReference
Palladium (Pd)Carbonylation / AminocarbonylationAryl halides, Amines, Carbon MonoxideVersatile for various N-acyl derivatives, including amides and guanidines. wikipedia.orgnih.govnih.gov
Copper (Cu)Ullmann-type Amination2-Halobenzoic acids, Anilines/AminesNo protection of carboxylic acid needed; high chemo- and regioselectivity. nih.govnih.govorganic-chemistry.org
Silver (Ag)Imino-ketene GenerationAnthranils, Carboxylic acidsEffective with sterically demanding carboxylic acids. nih.gov
Iron (Fe)C-H Activation / AminationAromatic carboxamides, N-chloroaminesUtilizes an earth-abundant metal; proceeds via C-H activation. nih.gov
Rhodium (Rh)C-H Activation / AnnulationAryl enaminones, AlkynesEnables synthesis of complex polycyclic structures. researchgate.net

Enantioselective Synthetic Considerations (if applicable to chiral analogues)

While this compound itself is an achiral molecule, many of its more complex analogues possess chiral elements, such as central, axial, or planar chirality. nih.gov The asymmetric synthesis of these chiral molecules is a significant area of research, driven by the need for enantiopure compounds in various applications. frontiersin.org

Catalytic Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of anthranilic acid derivatives and related structures.

Planar Chirality: A highly efficient kinetic resolution protocol using cinchona alkaloid catalysts has been developed for the synthesis of planar-chiral dianthranilides, which are tub-shaped eight-membered cyclic dilactams. nih.gov This method provides access to C₂- or C₁-symmetric products with excellent enantioselectivities. nih.gov

Axial Chirality: The first atroposelective N-acylation reaction for the direct catalytic synthesis of N-N axially chiral quinazolinone derivatives has been reported. rsc.org This organocatalytic approach uses cinnamic anhydrides and produces the desired atropisomers with high yields and enantioselectivities under mild conditions. rsc.org

Central Chirality: Chiral Brønsted acids, such as those derived from BINOL, are effective catalysts in asymmetric Friedel-Crafts reactions for the alkylation of indoles, producing chiral products. mdpi.com Similarly, chiral amine catalysts derived from anthranilic acid have been developed for enantioselective Michael reactions. rsc.org Copper-catalyzed asymmetric cyclizative aminoboration has been used to synthesize chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines, which are structurally related building blocks. nih.gov

Chiral Auxiliaries: Another established strategy involves the use of chiral auxiliaries. For example, suitably protected β²-amino acids have been prepared via diastereoselective reactions using the chiral auxiliary 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ). colab.ws This approach allows for the synthesis of a wide range of enantiopure amino acids that can be building blocks for more complex chiral molecules. colab.ws

Process Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful process optimization and scale-up studies. The primary goals are to maximize yield and purity, minimize costs and environmental impact, and ensure safe and reproducible operations. semanticscholar.org

Key parameters that are typically optimized include reaction temperature, reaction time, solvent, and the molar ratios of reactants and catalysts. For example, in the synthesis of 2-methoxy-5-aminosulfonyl benzoate, a related compound, the optimization of sulfonation and amination steps was critical. semanticscholar.org It was found that for the sulfonation of 2-methoxybenzoic acid, the optimal temperature was 50-70 °C with a reaction time of 2 hours, yielding 95.7% of the desired intermediate. semanticscholar.org Further lengthening the reaction time did not significantly increase the yield. semanticscholar.org

When scaling up, challenges that are minor in the lab can become significant. For the synthesis of quinazolones from N-acyl anthranilic acids, the intermediate benzoxazone is noted to be extremely sensitive to moisture. google.com Complete removal of reagents like acetic anhydride and the strict exclusion of water are crucial for success on a production scale, as water can hydrolyze the intermediate back to the starting material. google.com

Continuous flow processes offer a modern solution to many scale-up challenges. A continuous process for the production of anthranilic acid itself has been developed, which involves a two-stage reaction in a specialized column reactor. google.com This method allows for better control of reaction exotherms and residence times, leading to high yields and a more streamlined production process. google.com Pilot plant tests are a crucial step to validate laboratory findings at a larger scale. In the development of a 300T/a industrial facility for 2-methoxyl-5-amino-sulfonyl benzoate, pilot tests confirmed that the optimized lab conditions translated well to larger batches, with consistent yields across different magnification coefficients. semanticscholar.org

Table 2: Example of Process Optimization for a Related Analogue Synthesis

Reaction StepParameter OptimizedCondition Range StudiedOptimal ConditionResult (Yield)Reference
SulfonationReaction TemperatureNot specified50-70 °C95.7% semanticscholar.org
SulfonationReaction TimeNot specified2 hours95.7% semanticscholar.org
EsterificationMolar Ratio (Acid:Methanol (B129727):H₂SO₄)Not specified1 : 55 : 1.197.4% semanticscholar.org
Overall ProcessScaleLab vs. Pilot PlantPilot Plant ConditionsTotal Yield ~64% semanticscholar.org

Reaction Mechanisms and Chemical Transformations

Mechanistic Elucidation of Formation Reactions

The synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid typically involves the N-acylation of anthranilic acid. A common method is the reaction of anthranilic acid with methyl chloroformate in the presence of a base.

Reaction Scheme:

The mechanism proceeds via a nucleophilic acyl substitution. The amino group of anthranilic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The base, often an amine like triethylamine (B128534) or an inorganic base like sodium carbonate, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of methyl chloroformate.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

Deprotonation: The base removes the proton from the newly formed N-methoxycarbonyl amino group, yielding the final product.

While specific mechanistic studies on this exact reaction are not extensively detailed in the literature, it follows the well-established principles of nucleophilic acyl substitution.

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in this compound. Its reactions are characteristic of aromatic carboxylic acids.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a coupling agent. For instance, reaction with methanol (B129727) would yield methyl 2-[(methoxycarbonyl)amino]benzoate.

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), or by employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net These methods facilitate the formation of an amide bond by making the carboxyl carbon more susceptible to nucleophilic attack by an amine. youtube.comkhanacademy.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The initial product would be 2-[(methoxycarbonyl)amino]benzyl alcohol.

Table 1: Reactivity of the Carboxylic Acid Moiety

Reaction TypeReagentsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine, Coupling Agent (e.g., DCC, EDC) or conversion to acid chlorideAmide
ReductionStrong Reducing Agent (e.g., LiAlH₄)Primary Alcohol

Reactivity Profiles of the N-Methoxycarbonyl Amino Group

The N-methoxycarbonyl amino group (-NHCOOCH₃) is an amide-like functionality (specifically, a carbamate) and exhibits its own characteristic reactivity.

Hydrolysis: The methoxycarbonyl protecting group can be removed under certain conditions. Basic hydrolysis (e.g., with sodium hydroxide) or acidic hydrolysis can cleave the carbamate (B1207046) to regenerate the parent amino group, yielding anthranilic acid. The stability of the methoxycarbonyl group is pH-dependent.

N-Alkylation/N-Arylation: While the nitrogen atom is less nucleophilic than in a free amine due to the electron-withdrawing effect of the carbonyl group, it can still undergo further reactions under specific conditions. However, such reactions are less common compared to those of the free amine.

Influence on Aromatic Ring: The N-methoxycarbonyl amino group is an ortho, para-directing group in electrophilic aromatic substitution reactions, although it is less activating than a free amino group.

Intramolecular Cyclization and Ring-Forming Reactions Involving the Compound

The ortho positioning of the carboxylic acid and the N-methoxycarbonyl amino group facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

A prominent example is the cyclization to form a derivative of isatoic anhydride (B1165640) . Upon activation of the carboxylic acid (e.g., by forming an acid chloride or using a dehydrating agent), the nitrogen of the N-methoxycarbonyl amino group can act as an intramolecular nucleophile, attacking the activated carboxyl carbon. This can lead to the formation of a six-membered heterocyclic ring. For instance, treatment of N-acylanthranilic acids can lead to the formation of quinazolinones. nih.gov

Another possibility is the formation of benzoxazinones under specific dehydrating conditions. The exact product formed often depends on the reaction conditions and the reagents used.

Intermolecular Coupling and Condensation Reactions

This compound can participate in various intermolecular reactions, leveraging the reactivity of both of its functional groups.

Amide Coupling: As mentioned in section 3.2, the most significant intermolecular reaction is the formation of amides. The compound can be coupled with a wide range of primary and secondary amines to produce N-substituted 2-[(methoxycarbonyl)amino]benzamides. These reactions are fundamental in building more complex molecular architectures. For instance, N-benzoyl anthranilic acid derivatives have been synthesized through the formation of an amide bond between the amino group of C-protected anthranilic acids and benzoic acid derivatives. nih.gov

Esterification: Intermolecular esterification with various alcohols provides a route to different ester derivatives.

Condensation Reactions: In a broader sense, the formation of amides and esters are types of condensation reactions where a small molecule, typically water, is eliminated. nih.gov

Table 2: Examples of Intermolecular Reactions

Reaction TypeReactantProduct
Amide CouplingPrimary or Secondary AmineN-substituted 2-[(methoxycarbonyl)amino]benzamide
EsterificationAlcoholEster of this compound

Stereochemical Aspects of Reactions Involving the Compound

The stereochemical outcomes of reactions involving this compound are primarily relevant when the compound reacts with chiral molecules or when a chiral center is introduced during the reaction.

As the parent molecule is achiral, reactions with achiral reagents will result in achiral products. However, if this compound is reacted with a chiral amine or alcohol, the resulting amide or ester will be a mixture of diastereomers if the chiral reactant is not enantiomerically pure.

In the context of catalysis, derivatives of anthranilic acid have been employed as chiral catalysts. For example, a chiral anthranilic pyrrolidine (B122466) catalyst has been developed for enantioselective Michael reactions, indicating that the anthranilic acid scaffold can be modified to induce high stereoselectivity. rsc.org This suggests that if a chiral auxiliary were incorporated into the this compound structure, or if it were used in conjunction with a chiral catalyst, stereoselective transformations at either the carboxylic acid or the amino group could be achieved.

Derivatization and Analogue Synthesis Strategies

Synthesis of Carboxylic Acid Derivatives (e.g., Esters, Amides)

The carboxylic acid group is the most readily functionalized moiety in 2-[(Methoxycarbonyl)amino]benzoic acid. Standard organic synthesis protocols can be employed to convert it into a wide array of esters and amides.

Esterification: Ester derivatives are commonly synthesized by reacting the parent carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using sulfuric acid) or by using coupling agents. A more efficient method involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol. vanderbilt.edu Alternatively, reaction with alkyl halides in the presence of a non-nucleophilic base provides another route to ester synthesis.

Amidation: Similarly, amides are prepared by reacting this compound with primary or secondary amines. This transformation typically requires activating the carboxylic acid group to facilitate the nucleophilic attack by the amine. Common methods include the use of peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). orgsyn.org The conversion of the carboxylic acid to an acid chloride or an anhydride (B1165640), followed by reaction with an amine, is also a highly effective strategy for amide bond formation. nih.govsaskoer.ca

The table below illustrates the synthesis of representative ester and amide derivatives.

Derivative TypeReagent/ConditionR Group Example
EsterR-OH, H⁺ (cat.)-CH₂CH₃ (Ethyl)
Ester1. SOCl₂ 2. R-OH-CH(CH₃)₂ (Isopropyl)
AmideR-NH₂, EDC-CH₂Ph (Benzyl)
Amide1. (COCl)₂ 2. R₂NH-N(CH₃)₂ (Dimethyl)

Functionalization of the Methoxycarbonyl Group

The methoxycarbonylamino group (-NHCOOCH₃) offers distinct opportunities for derivatization, primarily through the formation of a key reactive intermediate, N-methoxycarbonylisatoic anhydride. This anhydride can be synthesized via an intramolecular cyclization reaction, often facilitated by reagents like triphosgene, which react with both the N-H proton (after initial deprotonation) and the carboxylic acid. google.com

Once formed, N-methoxycarbonylisatoic anhydride serves as a versatile electrophile. It can undergo nucleophilic acyl substitution with a variety of nucleophiles, leading to the opening of the anhydride ring. libretexts.orgchemrxiv.org This reaction pathway effectively modifies the original N-methoxycarbonyl and carboxylic acid moieties in a single step.

Reaction with Amines: Treatment with primary or secondary amines yields 2-amino-N-substituted-benzamides that retain the methoxycarbonyl group on the nitrogen of the newly formed amide.

Reaction with Alcohols: Reaction with alcohols in the presence of a base leads to the formation of the corresponding esters of this compound, regenerating the starting scaffold with a different ester group at the carboxylic acid position.

This strategy allows for the introduction of diverse functional groups, expanding the chemical space accessible from the parent compound.

Modification and Substitution on the Aromatic Ring

The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution. The position of substitution is directed by the two existing groups: the methoxycarbonylamino group and the carboxylic acid group. The methoxycarbonylamino group is an ortho, para-director, while the carboxylic acid group is a meta-director. Their combined influence directs incoming electrophiles primarily to the 5-position (para to the activating methoxycarbonylamino group and meta to the deactivating carboxylic acid group).

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the 5-position. A similar substitution pattern has been observed in related 2-aminobenzoic acid derivatives. google.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst can introduce a halogen atom at the 5-position.

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups, although the deactivating nature of the carboxylic acid can make these transformations challenging.

The table below summarizes potential aromatic substitution reactions.

ReactionReagentPosition of SubstitutionProduct Substituent
NitrationHNO₃, H₂SO₄5-NO₂
BrominationBr₂, FeBr₃5-Br
ChlorinationCl₂, AlCl₃5-Cl
SulfonationSO₃, H₂SO₄5-SO₃H

Incorporation into Polycyclic and Heterocyclic Systems

The ortho-disposed functional groups of this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems, which are common motifs in pharmaceuticals. core.ac.uknih.gov

The molecule serves as a valuable building block for constructing heterocycles fused to the benzene ring. core.ac.ukorganic-chemistry.org A primary route involves the aforementioned N-methoxycarbonylisatoic anhydride intermediate. This anhydride can react with binucleophiles to construct various heterocyclic cores.

Quinazolinones: Reaction of the anhydride with ammonia or primary amines, followed by cyclization, can yield quinazolin-4-one derivatives.

Benzodiazepines: Condensation with ortho-phenylenediamines can lead to the formation of benzodiazepine scaffolds.

Benzoxazinones: Reaction with amino alcohols can be used to synthesize benzoxazinone derivatives.

These synthetic strategies leverage the inherent reactivity of the ortho-amino acid arrangement to efficiently generate complex heterocyclic structures. researchgate.net

Beyond simple derivatization, this compound acts as a bifunctional scaffold for building more elaborate molecules. Its ability to be linked through both the carboxylic acid and the amino group (after potential deprotection) allows for its incorporation into larger molecular frameworks. For instance, it can be used as a non-natural amino acid in peptide synthesis or as a monomer unit in the synthesis of specialized polymers. This versatility makes it a key "building block" for creating complex chemical architectures with tailored properties. mdpi.com

Design Principles for Libraries of this compound Derivatives

The creation of chemical libraries based on the this compound scaffold is a strategic approach to systematically explore structure-activity relationships (SAR). The design of such a library focuses on introducing diversity at specific points on the molecular framework.

Points of Diversification:

Carboxylic Acid (R¹): This position is ideal for introducing a wide variety of ester and amide functionalities by reacting the parent acid with diverse libraries of alcohols and amines. scholarsresearchlibrary.com This modifies polarity, hydrogen bonding capability, and steric bulk.

Aromatic Ring (R²-R⁵): The four available positions on the aromatic ring can be substituted with different chemical groups (e.g., halogens, alkyl, nitro, amino groups) to modulate the electronic properties and shape of the molecule. As discussed, the 5-position is the most accessible via electrophilic substitution.

Carbamate (B1207046) Group: While less straightforward, modification of the methoxycarbonyl group, for instance, by hydrolysis to the free amine followed by reaction with different acylating or sulfonylating agents, provides another axis for diversification.

A combinatorial approach, where different building blocks are systematically combined at these points of diversification, can rapidly generate a large and diverse library of compounds. This allows for efficient screening and identification of molecules with desired biological or material properties. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its electronic environment. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups shift them to a lower frequency (upfield). For 2-[(Methoxycarbonyl)amino]benzoic acid, the spectrum would display distinct signals corresponding to the aromatic protons, the amine proton (N-H), and the methyl protons of the methoxycarbonyl group.

The aromatic region is expected to show complex splitting patterns due to the coupling between adjacent protons. The proton on the carbon adjacent to the carboxylic acid group (C6-H) is typically the most deshielded due to the anisotropic effect of the carbonyl. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the methoxycarbonyl group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
COOH ~10.0 - 13.0 Broad Singlet
NH ~9.0 - 9.5 Singlet
Ar-H (ortho to COOH) ~8.0 - 8.2 Doublet
Ar-H (para to COOH) ~7.6 - 7.8 Triplet
Ar-H (ortho to NH) ~7.4 - 7.6 Doublet
Ar-H (meta to COOH) ~7.1 - 7.3 Triplet

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon atom appearing as a single line. The chemical shifts are highly sensitive to the electronic environment.

In this compound, the carbonyl carbons of the carboxylic acid and the carbamate (B1207046) group are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons show distinct signals, with their shifts influenced by the attached functional groups. The carbon of the methyl group is found at the upfield end of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C OOH ~168 - 172
NHC =O ~153 - 156
Ar-C -COOH ~140 - 142
Ar-C -NH ~133 - 135
Ar-C (para to COOH) ~131 - 133
Ar-C (ortho to COOH) ~122 - 124
Ar-C (meta to COOH) ~120 - 122
Ar-C (para to NH) ~115 - 117

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

2D NMR experiments provide correlational data between different nuclei, which is invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the protons on the aromatic ring, showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for piecing together the molecular fragments. Key expected correlations include the N-H proton to the carbamate carbonyl carbon and adjacent aromatic carbons, and the methoxy protons to the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can help determine the conformation of the molecule, for instance, by showing a correlation between the N-H proton and the proton on the adjacent carbon of the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid 3300 - 2500 (very broad)
N-H Stretch Amide ~3300 (sharp/moderate)
C-H Stretch (Aromatic) Benzene Ring ~3100 - 3000
C=O Stretch Carboxylic Acid ~1700 - 1680
C=O Stretch Carbamate (Ester) ~1725 - 1705
C=C Stretch Aromatic Ring ~1600 and ~1475

The very broad O-H stretch is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. The two distinct C=O stretches for the carboxylic acid and the carbamate group are also key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₉H₉NO₄.

Calculated Exact Mass: 195.0532 Da

In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the molecule would be observed as the protonated species [M+H]⁺.

Calculated Exact Mass of [M+H]⁺: 196.0604 Da

The identification of N-methoxycarbonyl-anthranilic acid as a degradation product of certain dyes has been confirmed through high-resolution molecular mass measurements, corroborating its structure and formula. This technique is essential for confirming the identity of novel compounds or for identifying components in complex mixtures.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, the structure of its close analog, 2-acetylamino-benzoic acid, offers significant insight. researchgate.net

In the solid state, 2-acetylamino-benzoic acid crystallizes in the orthorhombic space group Fdd2. researchgate.net A key feature of such structures is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules typically form a centrosymmetric dimer via strong O-H···O hydrogen bonds. nih.govrsc.org This is a highly characteristic interaction for carboxylic acids. rsc.org

Furthermore, N-H···O hydrogen bonds are expected between the amide proton and a carbonyl oxygen (either from the carboxyl or the acetyl/methoxycarbonyl group) of a neighboring molecule, linking the dimers into sheets or a three-dimensional network. researchgate.net The phenyl rings would then stack through π-π interactions. In the reported structure of 2-acetylamino-benzoic acid, the nitrogen of the amide group and the carbon atom of the acid group deviate significantly from the plane of the phenyl ring. researchgate.net A similar non-planar conformation is anticipated for this compound.

Table 2: Crystallographic Data for the Analogous Compound 2-Acetylamino-benzoic acid

Parameter Value
Empirical Formula C₉H₉NO₃
Crystal System Orthorhombic
Space Group Fdd2
a (Å) 10.848(1)
b (Å) 30.264(1)
c (Å) 10.577(1)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 3472.47(2)
Z 4
Key Hydrogen Bonds N-H···O, O-H···O

Data sourced from Rajnikant et al. (2004) for 2-acetylamino-benzoic acid. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic system and carbonyl groups. The chromophore consists of a benzene ring substituted with a carboxyl group (an electron-withdrawing group) and an N-methoxycarbonyl group (which can be electron-donating via the nitrogen lone pair).

The spectrum will primarily display bands corresponding to π → π* transitions of the benzene ring. In substituted benzenes, the high-energy E1 and E2 bands and the lower-energy B band are characteristic. The presence of auxochromic (-NH) and chromophoric (-C=O) groups attached to the ring will cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene.

For the parent compound, anthranilic acid (2-aminobenzoic acid), spectra typically show two main absorption bands around 240-250 nm and 330-340 nm. researchgate.netresearchgate.net The addition of the methoxycarbonyl group to the nitrogen atom will modulate these transitions. The electron-withdrawing nature of the carbonyl within the methoxycarbonyl group will slightly reduce the electron-donating ability of the nitrogen lone pair into the ring compared to a simple amino group. This may lead to a slight hypsochromic (blue) shift relative to anthranilic acid.

Additionally, weak n → π* transitions associated with the lone pairs on the oxygen atoms of the carbonyl groups are expected, but these are often obscured by the much stronger π → π* bands.

Table 3: Predicted UV-Vis Absorption Bands for this compound

Predicted λmax (nm) Type of Transition Associated Chromophore
~ 210-230 π → π* E2 band of the substituted benzene ring
~ 250-270 π → π* B band of the substituted benzene ring
~ 310-330 π → π* Intramolecular charge transfer (n → π*)
> 300 (weak) n → π* Carbonyl groups (C=O)

Predictions are based on data for anthranilic acid and other substituted benzoic acids. researchgate.netnist.gov

Table of Compounds Mentioned

Compound Name
This compound
2-Acetylamino-benzoic acid
Aminobenzoic acid
Anthranilic acid (2-Aminobenzoic acid)
Benzoic acid
p-Anisic acid (p-Methoxybenzoic acid)

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the existing scientific literature reveals a notable absence of dedicated computational and theoretical studies on the chemical compound this compound. Despite its relevance in various chemical contexts, detailed quantum chemical analyses focusing on its molecular geometry, electronic structure, and reactivity profile are not publicly available. Consequently, the specific data required to populate a detailed computational report, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Conceptual Density Functional Theory (CDFT) descriptors, and Potential Energy Surface (PES) mapping, could not be located.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Techniques such as DFT are instrumental in determining the most stable three-dimensional arrangements of atoms, known as conformational analysis, and in predicting vibrational frequencies, which correspond to the infrared and Raman spectra of a compound. Furthermore, quantum chemical reactivity analyses, including FMO theory and CDFT, offer deep insights into a molecule's potential behavior in chemical reactions by examining the distribution and energy of its outermost electrons.

However, for this compound, specific research detailing these aspects is not present in the accessible scientific domain. Searches for studies on its conformational energy minima, predicted vibrational spectra, HOMO-LUMO energy gaps, and reactivity descriptors like chemical potential and hardness have yielded no specific results. Similarly, investigations into its reaction pathways through Potential Energy Surface (PES) mapping are also absent from the literature.

This lack of data indicates that the theoretical and computational characterization of this compound represents a yet-to-be-explored field of chemical research. While the compound is known and utilized in synthetic chemistry, its fundamental electronic and structural properties have not been subjected to the rigorous in-silico analysis that is common for many other molecules of interest. Future computational studies would be necessary to generate the data required for a comprehensive understanding of this compound from a theoretical perspective.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulations

Computational studies, including molecular modeling and simulations, provide significant insights into the structural and energetic properties of 2-[(Methoxycarbonyl)amino]benzoic acid at an atomic level. These theoretical investigations are crucial for understanding the molecule's behavior in various environments and its interactions with other molecules.

Intermolecular Interactions and Aggregation Behavior (e.g., Dimerization)

While specific molecular modeling studies exclusively focused on this compound are not widely documented in the literature, the behavior of this molecule can be inferred from computational analyses of closely related compounds, such as other N-acyl anthranilic acids and substituted benzoic acids.

The primary intermolecular interaction governing the aggregation of this compound is the hydrogen bonding between the carboxylic acid moieties. This interaction is a well-documented phenomenon in carboxylic acids, leading to the formation of highly stable cyclic dimers. In the gas phase and in apolar solvents, these molecules are expected to exist predominantly as centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds.

Theoretical studies on substituted benzoic acids have quantified the energetics of this dimerization. Density Functional Theory (DFT) calculations on various 4-substituted benzoic acid dimers have shown that the stability of the dimer is influenced by the electronic nature of the substituent. It has been observed that electron-donating groups tend to form slightly more stable hydrogen bonds compared to electron-withdrawing groups koreascience.kr. The methoxycarbonylamino group, with its potential for electron donation from the nitrogen lone pair and electron withdrawal by the carbonyl groups, presents a complex electronic influence that would modulate the strength of these hydrogen bonds.

Atomistic simulations of similar molecules, like meta-aminobenzoic acid, have been used to explore the early stages of aggregation and crystal nucleation from solution. These studies have highlighted the importance of specific dimer formations in solution, which can dictate the polymorphic outcome of crystallization nih.gov. For this compound, simulations would likely reveal a propensity for the formation of not only the carboxylic acid dimers but also potential N-H···O hydrogen bonds involving the amide group, further stabilizing aggregates.

The stability of such dimers can be computationally estimated. The table below presents illustrative hydrogen bonding energies for dimers of substituted benzoic acids, calculated using DFT methods, which provides a comparative basis for the expected stability of the this compound dimer.

Substituent (para-position)Calculated H-Bonding Energy (kcal/mol) - DFTCalculated H-Bonding Energy (kcal/mol) - HF
-NH216.5414.01
-OH16.4913.97
-H16.2713.75
-F16.3113.79
-Cl16.3113.78
-CN16.0813.51
-NO216.0013.41

Table 1: Calculated hydrogen bonding energies for dimers of various 4-substituted benzoic acids, providing a reference for the potential dimerization energy of this compound. Data sourced from theoretical studies on substituted benzoic acids koreascience.kr.

Aromaticity and Electronic Delocalization Studies

The aromaticity and electronic delocalization of this compound are fundamental to its chemical properties and reactivity. The benzene (B151609) ring serves as the core aromatic system, with its π-electron cloud being modulated by the attached carboxyl and N-(methoxycarbonyl)amino substituents.

Computational methods are employed to quantify the aromaticity of the benzene ring. Descriptors such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used. For substituted benzoic acids, the aromaticity of the ring is influenced by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the aromaticity of the ring, while electron-donating groups can either increase or have a negligible effect on it.

The table below shows computed aromaticity indices for a selection of substituted benzenes, which can serve as a basis for estimating the aromatic character of this compound.

MoleculeHOMA IndexNICS(1)zz (ppm)
Benzene0.979-30.2
Toluene0.970-29.6
Aniline (B41778)0.966-29.0
Benzoic Acid0.955-28.5
Nitrobenzene0.928-26.8

Table 2: Illustrative computed aromaticity indices (HOMA and NICS) for related substituted benzenes, indicating the influence of substituents on the aromatic character of the ring.

These computational approaches provide a detailed picture of the electronic landscape of this compound, which is essential for predicting its chemical behavior and designing new molecules with desired properties.

Synthetic Applications in Complex Chemical Scaffolds

Role as an Intermediate in the Total Synthesis of Natural Products

2-[(Methoxycarbonyl)amino]benzoic acid serves as a crucial intermediate in the total synthesis of several natural products, most notably those containing the quinazolinone and quinazoline scaffolds. The N-methoxycarbonyl group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at the carboxylic acid position. This strategic protection is paramount in the multi-step synthesis of complex alkaloids.

One of the primary applications of this compound is in the synthesis of quinazolinone alkaloids, a class of natural products with a broad spectrum of biological activities. The synthesis typically involves the condensation of this compound with an appropriate amine, followed by cyclization to form the characteristic heterocyclic core of the quinazolinone. The methoxycarbonyl group can then be removed under specific conditions to allow for further functionalization if required. This approach has been instrumental in the laboratory synthesis of various naturally occurring quinazolinones, enabling further study of their biological properties.

Natural Product ClassSynthetic Role of this compound
Quinazolinone AlkaloidsPrecursor for the formation of the heterocyclic quinazolinone core
Quinazoline DerivativesBuilding block for the construction of the fused pyrimidine ring system

Application in the Construction of Precursors for Pharmaceutical Research

The anthranilic acid motif is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, this compound is a valuable starting material for the synthesis of libraries of compounds for pharmaceutical research and drug discovery. The presence of both a protected nucleophilic amine and an electrophilic carboxylic acid allows for diverse chemical modifications, leading to a wide range of potential drug candidates.

Derivatives of this compound have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The N-methoxycarbonyl group allows for controlled amide bond formation, a key reaction in the synthesis of many pharmaceutical agents. By reacting the carboxylic acid with various amines, a diverse array of amides can be generated. Subsequent manipulation of the protecting group and further derivatization of the aromatic ring can lead to the creation of large compound libraries for high-throughput screening.

A notable application is in the synthesis of 1,4-benzodiazepine-2,5-diones, a class of compounds with significant interest in pharmaceutical research. In a multi-component reaction, an N-protected anthranilic acid, such as the title compound, can be reacted with an aldehyde, an amine, and an isocyanide to generate a complex intermediate, which can then be cyclized to form the benzodiazepine scaffold acadiau.ca. This efficient method allows for the rapid generation of a multitude of derivatives for biological evaluation.

Integration into Peptide Synthesis Methodologies

While not a standard proteinogenic amino acid, this compound can be integrated into peptide-like structures, often referred to as peptidomimetics. These molecules mimic the structure and function of natural peptides but can have improved properties such as enhanced stability and bioavailability. The rigid aromatic backbone of anthranilic acid can be used to introduce conformational constraints into a peptide chain, which can be beneficial for receptor binding.

The primary method for incorporating this compound into peptide-like molecules is through multicomponent reactions, such as the Ugi reaction. In this one-pot reaction, an N-protected anthranilic acid, an aldehyde, an amine, and an isocyanide react to form a complex α-acylamino carboxamide. This product can be considered a highly modified dipeptide analogue. The use of this compound in this context allows for the creation of diverse libraries of peptidomimetics with potential therapeutic applications. The methoxycarbonyl protecting group is crucial for directing the reactivity of the amine and can be removed in a subsequent step to allow for further elongation of the peptide-like chain.

Peptide Synthesis ApplicationMethod of IntegrationResulting Structure
Peptidomimetic SynthesisUgi Multicomponent Reactionα-Acylamino carboxamide (dipeptide analogue)
Scaffold for Constrained PeptidesIncorporation of the rigid aromatic backboneConformationally restricted peptide-like molecules

Development of Chemical Probes and Research Tools for Molecular Investigations

The inherent fluorescence of the anthranilic acid scaffold makes its derivatives, including this compound, attractive candidates for the development of chemical probes and research tools. Anthranilic acid itself is a fluorescent compound, and its derivatives can be designed to act as sensitive environmental probes nih.gov. These probes can change their fluorescent properties in response to their local environment, making them useful for studying biological systems.

For instance, derivatives of anthranilic acid have been developed as fluorescent probes for detecting cancer cells nih.gov. By attaching a targeting moiety to the anthranilic acid core, the probe can be directed to specific cells or tissues. The change in fluorescence upon binding to its target can then be used to visualize and study biological processes. The synthetic tractability of this compound, with its two reactive handles, allows for the straightforward attachment of both targeting groups and other functional moieties to fine-tune the probe's properties.

Furthermore, the fluorescent properties of anthranilic acid derivatives have been utilized in the study of polyamine transport systems. A cytotoxic polyamine probe incorporating an anthranilic acid derivative was used to screen for compounds that could inhibit its uptake into cells, leading to the discovery of new potential therapeutic agents. This highlights the utility of this scaffold in creating sophisticated tools for fundamental biological research.

Research Tool ApplicationKey PropertyExample of Use
Fluorescent ProbesIntrinsic fluorescence of the anthranilic acid scaffoldDetection of cancer cells nih.gov
Probes for Cellular UptakeCan be attached to bioactive moleculesStudying polyamine transport systems

Structure Activity Relationship Sar Studies in the Context of Derivatives

Design of Compound Series for SAR Investigations

A primary strategy involves the creation of a library of analogues where substituents on the phenyl ring are varied. This allows for the exploration of electronic and steric effects on target binding. For example, introducing electron-donating or electron-withdrawing groups at different positions of the benzene (B151609) ring can significantly alter the electronic properties of the molecule, which can in turn affect its binding affinity to a protein target. mdpi.com

The carboxylic acid group is also a key site for modification. It is often involved in crucial interactions with basic residues in protein binding sites. Esterification or replacement with bioisosteres such as tetrazoles or hydroxamic acids can be explored to modulate binding affinity, cell permeability, and pharmacokinetic properties. nih.gov

A well-designed compound series for SAR studies of 2-[(methoxycarbonyl)amino]benzoic acid derivatives might therefore include variations at these key positions, as outlined in the table below.

Modification Site Type of Modification Rationale
Phenyl RingIntroduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.To probe the influence of electronic and steric effects on target binding.
N-Acyl Side ChainReplacement of the methoxycarbonyl group with other acyl moieties (e.g., larger alkyl or aryl carbonyl groups).To investigate the role of the side chain in occupying hydrophobic pockets and forming specific interactions.
Carboxylic AcidEsterification or replacement with bioisosteres (e.g., tetrazole, hydroxamic acid).To modulate binding affinity, cell permeability, and pharmacokinetic properties.

Correlation of Structural Modifications with Molecular Recognition and Binding (e.g., enzyme interactions)

The structural modifications made to the this compound scaffold directly influence its ability to be recognized by and bind to biological targets, such as enzymes. The key to understanding this correlation lies in analyzing how changes in the molecule's shape, size, and electronic distribution affect its interactions with the amino acid residues in a protein's binding site.

For instance, in the context of enzyme inhibition, the carboxylic acid group of the benzoic acid moiety often forms a critical salt bridge or hydrogen bond with a positively charged amino acid residue, such as arginine or lysine, in the active site. nih.gov This interaction can be a primary anchor for the inhibitor. The potency of inhibition can be highly sensitive to the position of this acidic group.

The N-acylamino side chain plays a crucial role in defining the selectivity and potency of the inhibitor. By varying the nature of this side chain, it is possible to optimize interactions with hydrophobic pockets within the enzyme's binding site. For example, in the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, the introduction of a phenethylthio substituent on a related 2,5-substituted benzoic acid scaffold was found to significantly enhance binding affinity by occupying a key hydrophobic pocket. nih.gov

Furthermore, the substitution pattern on the aromatic ring can fine-tune the binding affinity. Electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid, thereby influencing the strength of the ionic interaction with the target. These substituents can also engage in additional van der Waals, hydrophobic, or hydrogen bonding interactions with the protein. nih.gov

The following table summarizes how specific structural modifications in derivatives of this compound can correlate with molecular recognition and binding.

Structural Modification Effect on Molecular Interaction Example from Related Compounds
Position of the carboxylic acid groupForms a key salt bridge or hydrogen bond with basic residues (e.g., Arginine).Essential for binding to Mcl-1 and Bfl-1 proteins. nih.gov
Nature of the N-acyl side chainOccupies hydrophobic pockets and can form additional hydrogen bonds.A 4-diphenylmethyl-1-piperazinyl moiety on the acyl side chain of N-acylanthranilic acids led to potent PAI-1 inhibition. nih.gov
Substitution on the aromatic ringModulates electronic properties and can create additional interactions.Electron-donating groups on the benzene ring of benzoic acid derivatives can enhance anti-sickling activity. researchgate.net

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For derivatives of this compound, docking studies can provide valuable insights into the specific interactions that govern their biological activity, thereby guiding the rational design of more potent and selective compounds. conicet.gov.ar

In a typical docking study, a three-dimensional model of the target protein is used to create a virtual binding pocket. The designed ligands are then computationally placed into this pocket in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Docking studies on related benzoic acid derivatives have successfully predicted key binding interactions. For example, in the design of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, docking models accurately predicted that the carboxylic acid group of the benzoic acid scaffold would form a crucial interaction with an arginine residue (Arg263 in Mcl-1 and Arg88 in Bfl-1). nih.gov These models also helped to visualize how different substituents on the scaffold would occupy various hydrophobic pockets within the binding groove. nih.gov

The results from docking studies can be used to generate hypotheses that can then be tested experimentally. For example, if a docking study suggests that a particular region of the binding site is unoccupied, new analogues can be designed with substituents that extend into this region to form additional favorable interactions.

The table below illustrates the kind of data that can be generated from computational docking studies of this compound derivatives against a hypothetical enzyme target.

Derivative Docking Score (kcal/mol) Predicted Key Interactions
This compound-7.5H-bond between carboxylic acid and Arg123; H-bond between carbonyl of methoxycarbonylamino and Ser245.
2-[(Ethoxycarbonyl)amino]benzoic acid-7.8Similar to above, with slightly improved hydrophobic interactions from the ethyl group.
5-Chloro-2-[(methoxycarbonyl)amino]benzoic acid-8.2Additional hydrophobic interaction between the chloro group and a hydrophobic pocket lined by Leu189 and Val201.
2-[(Benzoyl)amino]benzoic acid-9.1Phenyl ring of the benzoyl group occupies a large hydrophobic pocket, forming pi-pi stacking with Phe198.

Rational Design of Analogue Libraries for Specific Chemical Properties

The rational design of analogue libraries is a strategic approach to efficiently explore the chemical space around a lead compound like this compound. The goal is to create a focused set of molecules with a high probability of possessing desired chemical and biological properties, rather than synthesizing compounds at random. This approach often leverages insights from SAR studies and computational modeling. nih.gov

One strategy for rational library design is to use a combinatorial approach, where different building blocks are systematically combined at the key points of diversity on the scaffold. For this compound, this could involve a matrix of different substituted anthranilic acids reacted with a variety of acylating agents. The selection of building blocks would be guided by the desire to probe a range of physicochemical properties, such as lipophilicity, electronic character, and steric bulk.

For example, to optimize enzyme inhibitory activity, a library could be designed where the substituents on the phenyl ring are chosen to have a wide range of Hammett electronic parameters (σ), and the N-acyl side chains are selected to have varying calculated logP values. This would allow for the development of a Quantitative Structure-Activity Relationship (QSAR) model, which mathematically relates the chemical properties of the compounds to their biological activity. nih.gov

Another rational design strategy involves focusing on a specific interaction identified through structural biology or computational docking. If, for instance, a hydrogen bond donor is predicted to be beneficial at a certain position, the library would include analogues with substituents capable of forming such a bond.

The following table provides an example of a rationally designed analogue library based on the this compound scaffold, aimed at improving cell permeability.

Scaffold R1 Substituent (on Phenyl Ring) R2 Group (on Acyl Chain) Desired Property Enhancement
2-(R2-amino)benzoic acidH, F, Cl, CH3Methoxycarbonyl, Ethoxycarbonyl, tert-ButoxycarbonylIncreased lipophilicity for better membrane traversal.
5-R1-2-[(methoxycarbonyl)amino]benzoic acidH, OCH3, NO2MethoxycarbonylModulation of electronic properties to influence transport.
This compound esterMethyl, Ethyl, PropylMethoxycarbonylMasking the polar carboxylic acid to improve passive diffusion.

Q & A

Q. What synthetic methodologies are effective for preparing 2-[(Methoxycarbonyl)amino]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is commonly employed, starting with nitro-substituted precursors. For example, dimethyl 2-nitroterephthalate can be reduced using hydrogenation with a Pd/C catalyst under controlled pressure and temperature. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization or column chromatography. Final hydrolysis in alkaline methanol yields the target compound. Optimizing pH (e.g., using NaOH for saponification) and solvent polarity (e.g., THF for solubility) improves yield and purity .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

  • 1H NMR : Confirms the presence of methoxycarbonyl (δ ~3.8 ppm) and aromatic protons (δ ~7.0–8.0 ppm).
  • HPLC : Quantifies purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase).
  • Mass Spectrometry (MS) : Verifies molecular ion peaks ([M+H]+ expected at m/z 224.2). Cross-referencing with NIST spectral libraries ensures accuracy .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Methodological Answer: Graph set analysis (G. Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings between carboxylic acid dimers). Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals intermolecular O–H···O and N–H···O interactions. These patterns predict crystal packing stability and guide co-crystal design for enhanced solubility or bioavailability .

Q. What strategies resolve contradictions between computational and experimental data in structural studies?

Methodological Answer: Discrepancies in bond angles or dihedral angles (e.g., methoxycarbonyl group orientation) require:

  • DFT Optimization : Compare B3LYP/6-31G(d) calculations with SCXRD data.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections.
  • Validation Tools : Check R-factors (<5%) and residual electron density maps in Olex2 or PLATON .

Q. How can researchers assess metabolic stability of derivatives in pharmacological studies?

Methodological Answer: In vitro models using hepatic microsomes (human/rat) quantify metabolic half-life:

  • Incubate derivatives with NADPH-regenerating systems.
  • Monitor degradation via LC-MS/MS.
  • Identify metabolites (e.g., demethoxycarbonylation products) using high-resolution MS. Structural modifications, such as fluorination, can enhance metabolic stability .

Experimental Design & Data Analysis

Q. How to design a response surface methodology (RSM) study for optimizing reaction parameters?

Methodological Answer: Use a central composite design (CCD) to evaluate factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃):

  • Conduct 20–30 experiments with randomized runs.
  • Analyze ANOVA results to identify significant terms (p < 0.05).
  • Generate 3D contour plots (e.g., in Design-Expert®) to pinpoint optimal conditions (e.g., 60°C, 5% Pd/C, THF:H₂O 4:1) .

Q. What crystallographic software tools are recommended for structure refinement?

Methodological Answer:

  • SHELX Suite : SHELXL refines small-molecule structures; SHELXT solves heavy-atom positions.
  • ORTEP-3 : Visualizes thermal ellipsoids and hydrogen bonds (GUI version streamlines rendering).
  • PLATON/ADDSYM : Checks for missed symmetry or twinning .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-[(Methoxycarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(Methoxycarbonyl)amino]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.